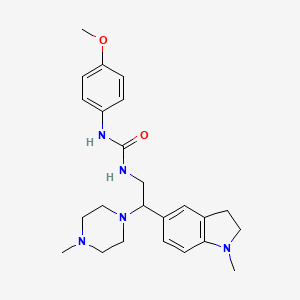![molecular formula C15H19N3OS B2524387 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 2097924-89-3](/img/structure/B2524387.png)
5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide" is a novel molecule that appears to be structurally related to a class of compounds that have been synthesized and studied for various biological activities, including inhibition of carbonic anhydrase isoenzymes and potential antidepressant effects. These compounds typically feature a thiophene ring, a pyrazole moiety, and a carboxamide group, which are common structural motifs in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, Suzuki cross-coupling, and cyclization reactions. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves a series of reactions starting from appropriate precursors, with a focus on obtaining compounds with potential inhibitory effects on carbonic anhydrase isoenzymes . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions indicates the versatility of thiophene carboxamides to be modified and coupled with various aryl or heteroaryl groups .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as NMR, MS, and IR, and confirmed by X-ray crystallography. The dihedral angles between the pyrazole and thiophene rings in these molecules indicate a twisted conformation, which can influence their biological activity and interaction with target proteins . The molecular geometry and electronic structure are often optimized and calculated using computational methods such as DFT, providing insights into the reactivity and stability of the compounds .
Chemical Reactions Analysis
The chemical reactivity of thiophene carboxamides is influenced by the presence of various functional groups. Electrophilic cyclization reactions, for example, have been used to synthesize oxazolyl derivatives of pyrazole carboxamides . The presence of substituents on the aromatic rings can significantly affect the electronic properties and, consequently, the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides, such as solubility, melting points, and stability, are crucial for their potential application as drugs. These properties are often studied using techniques like thermogravimetric analysis and are influenced by the molecular structure and intermolecular interactions within the crystal lattice . The nonlinear optical properties and electronic polarization of these compounds are also of interest for materials science applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiophene-based pyrazole amides, such as "5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide," involves various catalytic approaches to achieve functionalized compounds with potential applications in material science and pharmaceuticals. For example, Kanwal et al. (2022) reported the synthesis of pyrazole-thiophene-based amide derivatives by reacting 5-Bromothiophene carboxylic acid with substituted and unsubstituted pyrazoles, achieving moderate to good yields. These compounds were characterized using Density Functional Theory (DFT) calculations, NMR data, and evaluated for their nonlinear optical (NLO) properties, indicating potential applications in electronic and optical devices (Kanwal et al., 2022).
Molecular Electronics and NLO Properties
The electronic structure and NLO properties of thiophene-pyrazole derivatives are of significant interest for molecular electronics applications. The study by Ahmad et al. (2021) focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and explored their electronic and nonlinear optical properties through DFT calculations. These properties are crucial for developing advanced materials for photonic and electronic applications, suggesting that derivatives of "5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide" could also exhibit valuable electronic characteristics (Ahmad et al., 2021).
Antimicrobial and Anti-tumor Applications
The biological activity of pyrazole derivatives, including potential antimicrobial and anti-tumor effects, is another area of significant research interest. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests that "5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide" and its derivatives could be explored for their potential biomedical applications, especially in the development of new anticancer agents (Gomha et al., 2016).
Future Directions
The future directions for research on “5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide” and similar compounds could include further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .
properties
IUPAC Name |
5-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-3-8-14(20-11)15(19)17-12-4-6-13(7-5-12)18-10-2-9-16-18/h2-3,8-10,12-13H,4-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYBFUZYOKWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

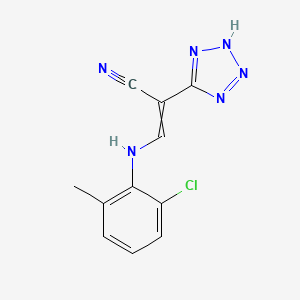
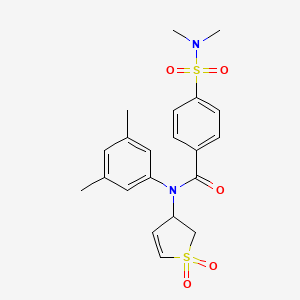
![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)
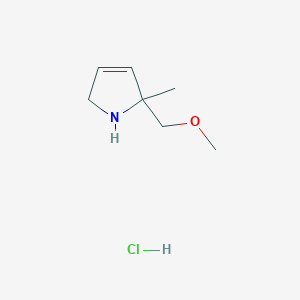
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
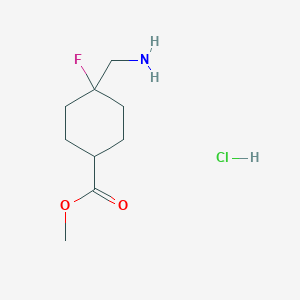
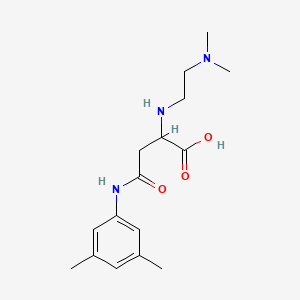
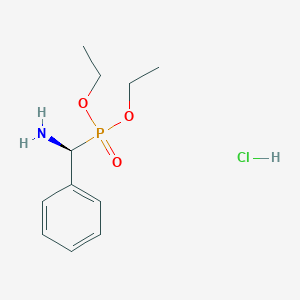
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)
